3-Hydroxy-4-n-propylpyridine

CAS No.:

Cat. No.: VC18437525

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO |

|---|---|

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 4-propylpyridin-3-ol |

| Standard InChI | InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3 |

| Standard InChI Key | UKSAKFOVGJWPEB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C=NC=C1)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

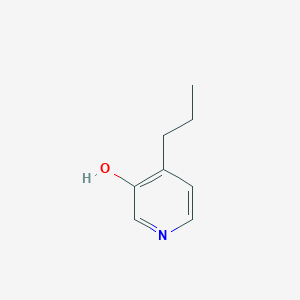

The systematic IUPAC name for this compound is 4-propylpyridin-3-ol, reflecting the propyl chain at the 4-position and the hydroxyl group at the 3-position of the pyridine ring . Alternative synonyms include 3-Hydroxy-4-n-propylpyridine and SCHEMBL13625787 . Its molecular formula, , corresponds to a monoisotopic mass of 137.084064 Da .

Structural Representation

The SMILES notation CCCC1=C(C=NC=C1)O delineates the structure: a pyridine ring with a propyl group (-CHCHCH) at position 4 and a hydroxyl group (-OH) at position 3 . The InChIKey UKSAKFOVGJWPEB-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Table 1: Key Identifiers of 3-Hydroxy-4-n-propylpyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 507453-57-8 | |

| Molecular Formula | ||

| Molecular Weight | 137.18 g/mol | |

| SMILES | CCCC1=C(C=NC=C1)O | |

| InChIKey | UKSAKFOVGJWPEB-UHFFFAOYSA-N |

Physicochemical Properties

Lipophilicity and Solubility

With an value of 1.8, 3-Hydroxy-4-n-propylpyridine exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The compound’s topological polar surface area (33.1 Ų) and hydrogen-bonding capacity (1 donor, 2 acceptors) further influence its solubility and permeability characteristics .

Thermal and Physical Properties

Predicted density is 1.485 g/cm³, though experimental data for melting and boiling points are absent in available literature . The compound’s solid-state stability is inferred from its commercial availability as a room-temperature-storable solid .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 33.1 Ų |

Recent Research and Future Directions

Knowledge Gaps

Current literature lacks studies on the compound’s:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME).

-

Biological activity: Binding affinities to enzymes or receptors.

-

Synthetic scalability: Yield optimization and purification methods.

Research Opportunities

-

Structure-Activity Relationships (SAR): Modifying the propyl chain or hydroxyl group to enhance bioactivity.

-

Computational Modeling: Predicting target interactions using molecular docking simulations.

-

Ecotoxicology: Assessing environmental impact in agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume